![molecular formula C11H15N3O2 B8702189 2'-Methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-one](/img/structure/B8702189.png)
2'-Methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one is a complex heterocyclic compound that features a spiro linkage between a piperidine ring and a pyrano[3,2-c]pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the [4 + 2] annulation reaction between a 2-methyl-3H-indolium salt and an α-bromo N-acyl hydrazone . This reaction is often carried out in an aqueous medium, which enhances the reaction efficiency and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2’-Methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
2’-Methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2’-Methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro linkage and the heterocyclic rings contribute to its binding affinity and selectivity. The compound may modulate signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[indoline-2,3’-hydropyridazine]: Similar spiro linkage but different heterocyclic components.
Indole Derivatives: Share the indole moiety but differ in the spiro linkage and additional rings.
Uniqueness
2’-Methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one is unique due to its specific combination of piperidine and pyrano[3,2-c]pyrazole rings, which imparts distinct chemical and biological properties. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H15N3O2 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
2-methylspiro[6H-pyrano[3,2-c]pyrazole-5,4'-piperidine]-7-one |
InChI |
InChI=1S/C11H15N3O2/c1-14-7-9-10(13-14)8(15)6-11(16-9)2-4-12-5-3-11/h7,12H,2-6H2,1H3 |
Clave InChI |
AMJLDJBNJSJTLH-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C2C(=N1)C(=O)CC3(O2)CCNCC3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

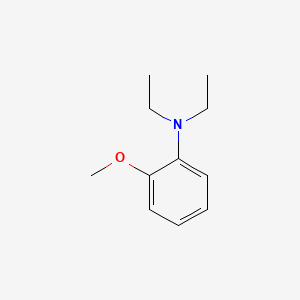
![7-Bromo-5-(2-fluoro-phenyl)-3-methyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B8702123.png)

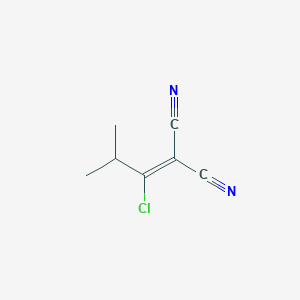
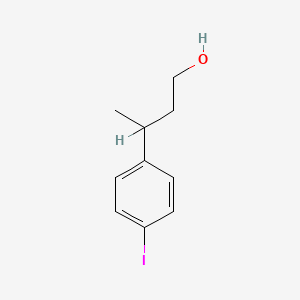
![3-phenyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B8702154.png)

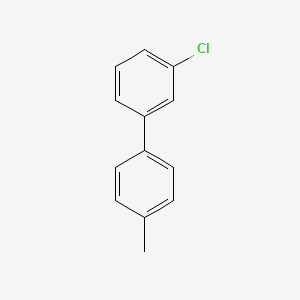



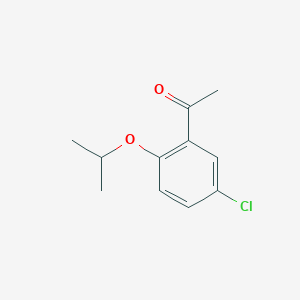
![1,2-Dihydro-5H-pyrazolo[4,3-g]quinazolin-5-one](/img/structure/B8702193.png)

